2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid
Overview
Description
2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid, commonly known as PTAC, is a synthetic organic compound that has seen a surge in popularity in recent years due to its wide range of applications in the scientific research field. PTAC is a heterocyclic compound with a pyridine ring fused to a thiazole ring. It is an important synthetic intermediate in the preparation of a variety of pharmaceuticals, agrochemicals, and other compounds. PTAC has also been used as a reagent in a variety of chemical reactions, such as Diels-Alder reactions and cycloadditions.
Scientific Research Applications
Synthesis of N-(Pyridin-2-yl)imidates
This compound can be used in the synthesis of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates . The reaction process involves the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Corrosion Inhibitor
The new prepared complex of this compound can be used as a corrosion inhibitor with an efficiency of 99% at low concentrations range of 50-1000ppm .
Antibacterial Activator
This compound can also be used as an antibacterial activator with an inhibition diameter of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .
Directing Group for C–H Amination
2-(Pyridin-2-yl) aniline was designed as a new, removable directing group in promoting C–H amination mediated by cupric acetate . This auxiliary allows the β-C (sp2)–H bonds of benzamide derivatives to be effectively aminated with a variety of amines in moderate to good yields with good functional group tolerance in air .
Synthesis of Heterocyclic Compounds
The pyrimidine moiety of this compound has been considered as a privileged structure in medicinal chemistry . Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities . For example, pyrimidine derivatives are known as antimicrobial, antiviral, antitumor and antifibrotic compounds .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The gi absorption score measures the amount of a molecule absorbed by the gut after being given through oral administration
Result of Action
Some thiazole derivatives have been found to exhibit anti-fibrotic activities, effectively inhibiting the expression of collagen .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds .
properties
IUPAC Name |
2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c13-8(14)6-5-15-9(11-6)12-7-3-1-2-4-10-7/h1-5H,(H,13,14)(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCKVRSSTCYOCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid | |
CAS RN |
232596-44-0 | |
Record name | 2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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